2-Methylthio-N6-isopentenyladenosine
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Overview
Description
2-Methylthio-N-6-isopentenyladenosine is an evolutionarily conserved modification found in transfer RNAs (tRNAs). This compound plays a crucial role in the regulation of efficient mitochondrial translation and energy metabolism in mammals . It is specifically modified by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-N-6-isopentenyladenosine involves the conversion of N-6-isopentenyladenosine to its methylthio derivative. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) in mammalian cells . The reaction conditions typically involve the presence of the enzyme and the substrate in a suitable buffer system.
Industrial Production Methods: Industrial production of 2-Methylthio-N-6-isopentenyladenosine is not well-documented, as it is primarily studied in a biological context. the enzymatic conversion method described above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-N-6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the methylthio group.
Major Products:
Oxidation Products: The oxidation of the prenyl group can lead to the formation of cyclized products.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylthio-N-6-isopentenyladenosine has several scientific research applications, including:
Mechanism of Action
2-Methylthio-N-6-isopentenyladenosine exerts its effects by modifying the adenosine at position A37 of mitochondrial DNA-encoded tRNAs. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) . The modification enhances the stability and efficiency of mitochondrial translation, thereby regulating energy metabolism in mammalian cells .
Comparison with Similar Compounds
2-Methylthio-N-6-threonylcarbamoyladenosine: Another methylthio-modified adenosine found in cytosolic tRNAs.
N-6-isopentenyladenosine: The precursor to 2-Methylthio-N-6-isopentenyladenosine.
Uniqueness: 2-Methylthio-N-6-isopentenyladenosine is unique due to its specific role in mitochondrial tRNAs and its impact on mitochondrial translation and energy metabolism . Unlike other similar compounds, it is specifically modified by Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) and is crucial for mitochondrial function .
Properties
Molecular Formula |
C16H23N5O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1 |
InChI Key |
VZQXUWKZDSEQRR-MIMBDUIHSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
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